molecular formula C14H17N7O3 B6419410 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide CAS No. 923233-68-5

2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide

Cat. No.: B6419410
CAS No.: 923233-68-5
M. Wt: 331.33 g/mol
InChI Key: OTAXHAZHLXBFSS-UHFFFAOYSA-N
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Description

2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of purine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine ring, followed by the introduction of the triazine moiety. The final step involves the acylation of the intermediate compound to form the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also common to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
  • 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)propanoate

Uniqueness

The uniqueness of 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3/c1-4-5-19-12(23)10-11(18(3)14(19)24)16-13-20(10)6-8(2)17-21(13)7-9(15)22/h4H,1,5-7H2,2-3H3,(H2,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAXHAZHLXBFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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